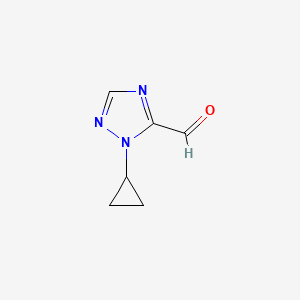
Imidazole-4-acetamide, thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole-4-acetamide, thio- is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-acetamide, thio- typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions conducted under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions .
Chemical Reactions Analysis
Types of Reactions: Imidazole-4-acetamide, thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole ring, which is known for its reactivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products: The major products formed from these reactions include substituted imidazoles, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Imidazole-4-acetamide, thio- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . In industry, imidazole derivatives are used in the production of dyes, catalysts, and functional materials .
Mechanism of Action
The mechanism of action of imidazole-4-acetamide, thio- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as cyclin-dependent kinases, which are involved in cell cycle regulation . The compound’s effects are mediated through its binding to these targets, leading to the modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to imidazole-4-acetamide, thio- include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: Imidazole-4-acetamide, thio- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to selectively target certain enzymes, such as cyclin-dependent kinases, sets it apart from other imidazole derivatives .
Properties
CAS No. |
32691-73-9 |
|---|---|
Molecular Formula |
C5H7N3S |
Molecular Weight |
141.20 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)ethanethioamide |
InChI |
InChI=1S/C5H7N3S/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8) |
InChI Key |
AZPKUIYSQYKSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B13615139.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)






![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

